molecular formula C12H9BrN2O B13094341 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)pent-2-yn-1-one

1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)pent-2-yn-1-one

Cat. No.: B13094341
M. Wt: 277.12 g/mol
InChI Key: JAVRMKOYVOCTLE-UHFFFAOYSA-N
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Description

1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)pent-2-yn-1-one is a complex organic compound that features a brominated pyrrolopyridine core

Preparation Methods

The synthesis of 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)pent-2-yn-1-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of pyrrolopyridine followed by coupling reactions to introduce the pent-2-yn-1-one moiety. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)pent-2-yn-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. .

Scientific Research Applications

1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)pent-2-yn-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)pent-2-yn-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, depending on the target and the context of the study .

Comparison with Similar Compounds

1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)pent-2-yn-1-one can be compared with other similar compounds such as:

Properties

Molecular Formula

C12H9BrN2O

Molecular Weight

277.12 g/mol

IUPAC Name

1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)pent-2-yn-1-one

InChI

InChI=1S/C12H9BrN2O/c1-2-3-4-11(16)10-7-15-12-9(10)5-8(13)6-14-12/h5-7H,2H2,1H3,(H,14,15)

InChI Key

JAVRMKOYVOCTLE-UHFFFAOYSA-N

Canonical SMILES

CCC#CC(=O)C1=CNC2=C1C=C(C=N2)Br

Origin of Product

United States

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